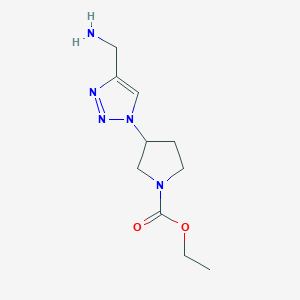
ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
Descripción general
Descripción
Ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H17N5O2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate are the Nuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 . These receptors play a crucial role in regulating the expression of genes involved in various biological processes.
Mode of Action
This compound acts as an agonist to these nuclear receptors . This means that it binds to these receptors and activates them, leading to an increase in the constitutive repression of genes regulated by these receptors .
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties suggest that it has good bioavailability.
Result of Action
The activation of the nuclear receptors by this compound leads to various molecular and cellular effects. For instance, it has been demonstrated that it is specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .
Actividad Biológica
Ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C16H28N6O3
- Molecular Weight : 352.43 g/mol
- IUPAC Name : Ethyl N-[[1-[(3R,5S)-5-(diethylcarbamoyl)pyrrolidin-3-yl]triazol-4-yl]methyl]-N-methylcarbamate
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, molecular docking studies indicate strong binding affinity to the active sites of enzymes like 11β-HSD1, which plays a role in steroid metabolism .
- Antimicrobial Activity : Recent studies have highlighted the compound's effectiveness against various bacterial strains. In vitro evaluations demonstrated that derivatives of similar triazole structures exhibit significant antibacterial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Pharmacological Effects
The following pharmacological effects have been reported:
- Antibacterial Properties : Ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine derivatives have been tested against Gram-positive and Gram-negative bacteria. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
- Cytotoxicity : Studies evaluating the cytotoxic effects on cancer cell lines have shown that certain triazole derivatives can induce apoptosis in malignant cells, suggesting a potential role in cancer therapy .
Case Studies and Research Findings
Several research articles have documented the biological activities of related compounds:
Propiedades
IUPAC Name |
ethyl 3-[4-(aminomethyl)triazol-1-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-2-17-10(16)14-4-3-9(7-14)15-6-8(5-11)12-13-15/h6,9H,2-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKYCKPMYZYOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















